molecular formula C12H22O11 B1214806 Glucosyl beta1-3-galactose CAS No. 75023-56-2

Glucosyl beta1-3-galactose

カタログ番号: B1214806
CAS番号: 75023-56-2
分子量: 342.3 g/mol
InChIキー: YGEHCIVVZVBCLE-AJARWYCESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glucosyl beta1-3-galactose, also known as this compound, is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Drug Delivery Systems

Glucosyl beta1-3-galactose has emerged as a versatile vector in drug delivery systems. Its ability to enhance the solubility and bioavailability of hydrophobic drugs makes it particularly valuable.

  • Targeted Delivery : Research indicates that galactose-conjugated compounds can accumulate preferentially in liver parenchymal cells, enhancing the efficacy of liver-targeted therapies. For instance, studies involving radiolabeled galactose derivatives demonstrated significant accumulation in liver tissues within 30 minutes post-injection, suggesting potential for targeted therapies in liver diseases .
  • Improved Pharmacokinetics : The incorporation of this compound into drug formulations has been shown to improve pharmacokinetic profiles. This modification can lead to increased stability and prolonged circulation time of therapeutic agents in the bloodstream, enhancing their overall effectiveness .

Diagnostic Applications

The unique properties of this compound also lend themselves to various diagnostic applications:

  • Biodistribution Studies : Galactose derivatives have been utilized in biodistribution experiments to track the localization of drugs within biological systems. For example, studies using radiolabeled compounds revealed distinct patterns of accumulation in specific tissues, aiding in the development of targeted diagnostic tools for diseases such as cancer and liver disorders .
  • Imaging Agents : The conjugation of this compound to imaging agents can enhance their specificity and sensitivity for detecting pathological conditions. This application is particularly relevant in the development of new imaging techniques for monitoring disease progression or treatment response .

Therapeutic Implications

This compound has been investigated for its therapeutic implications, particularly in the context of fibrotic diseases and cancer:

  • Galectin Inhibition : Recent studies have highlighted the role of galectin-3, a carbohydrate-binding protein involved in fibrosis and cancer progression. Compounds derived from this compound have shown promise as inhibitors of galectin-3, demonstrating antifibrotic activity in preclinical models. These findings suggest potential applications in treating conditions like idiopathic pulmonary fibrosis and liver cirrhosis .
  • Prebiotic Effects : The synthesis of oligosaccharides containing this compound linkages has been associated with enhanced prebiotic effects. These compounds promote beneficial gut microbiota growth, which can have positive implications for gastrointestinal health and overall well-being .

Case Study 1: Targeted Drug Delivery

In a study examining the biodistribution of galactose-conjugated drugs, researchers found that these compounds exhibited enhanced accumulation in liver tissues compared to non-conjugated counterparts. This targeted approach resulted in improved therapeutic outcomes for liver-targeted treatments.

Case Study 2: Galectin-3 Inhibition

A series of galectin-3 inhibitors derived from this compound were tested in mouse models of lung fibrosis. The results demonstrated a significant reduction in profibrotic gene expression and fibrosis development, indicating the therapeutic potential of these compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug DeliveryEnhances solubility and bioavailability; targets liver cellsIncreased accumulation in liver tissues
DiagnosticsUsed as imaging agents; aids biodistribution studiesImproved specificity and sensitivity for disease detection
TherapeuticsInhibits galectin-3; exhibits antifibrotic propertiesReduces fibrosis progression in animal models
Prebiotic EffectsPromotes growth of beneficial gut microbiotaEnhanced bifidogenic effects observed

化学反応の分析

Acceptor Substrate Specificity

Enzymes exhibit broad acceptor flexibility, enabling diverse applications:

EnzymeDonorAcceptor SubstrateProduct LinkageSource
α1,3-GalactosyltransferaseUDP-GalLactose, N-acetyllactosamineGal-α1,3-Gal
GALT1UDP-GalN-glycans (e.g., GnGn-peptide)Gal-β1,3-GlcNAc
β1,3-GlucosyltransferaseUDP-GlcGlcNAc-α-PO₃-(CH₂)₁₁-O-phenylGlc-β1,3-GlcNAc
  • Key Insight : Modifications like 6-O-fucosylation or sialylation on acceptors do not hinder β1,3-galactosylation, highlighting enzymatic robustness .

Kinetic Parameters and Reaction Optimization

  • Mutant β-Galactosidase (R109W) :

    • Trisaccharide (3′-galactosyl-lactose) yield: 23% at 18% (w/v) lactose .

    • Hydrolysis of trisaccharide is negligible, unlike wild-type enzymes .

  • GALT1 :

    • Reaction proceeds via sequential Bi Bi mechanism with KmK_m values for UDP-Gal and acceptor substrates in the micromolar range .

Degradation and Analytical Methods

  • Phosphorylases :

    • BT1033 from Bacteroides thetaiotaomicron reversibly phosphorolyzes β1,4-mannosyl-GlcNAc, though β1,3 linkages are resistant .

  • Detection :

    • MRM (multiple reaction monitoring) quantifies galactosyl-hydroxylysine derivatives with transitions m/z 325.1→163.2 (GHL) and m/z 487.2→163.3 (GGHL) .

    • HPLC and MALDI-TOF MS resolve galactosylated products .

Biological and Industrial Relevance

  • Plant Glycobiology : β1,3-galactose in Lewis a epitopes mediates cell-cell recognition in Arabidopsis .

  • Therapeutic Glycans : Engineered enzymes enable scalable synthesis of β1,3-linked glycans for antibody glycoengineering .

特性

CAS番号

75023-56-2

分子式

C12H22O11

分子量

342.3 g/mol

IUPAC名

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11-,12+/m1/s1

InChIキー

YGEHCIVVZVBCLE-AJARWYCESA-N

SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

異性体SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O

正規SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

同義語

glucosyl beta1-3-galactose
solabiose

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。